molecular formula C16H11N3 B11863878 4-Anilinoquinoline-3-carbonitrile CAS No. 681215-57-6

4-Anilinoquinoline-3-carbonitrile

Cat. No.: B11863878
CAS No.: 681215-57-6
M. Wt: 245.28 g/mol
InChI Key: IYLIRRZCLARWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylamino)quinoline-3-carbonitrile is a heterocyclic aromatic compound that features a quinoline core substituted with a phenylamino group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with aniline in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 4-(phenylamino)quinoline-3-carbonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oncology

The primary application of 4-anilinoquinoline-3-carbonitrile is in cancer therapy. It acts as an inhibitor of several protein kinases involved in tumor growth and proliferation. Notably, it has shown effectiveness against:

  • Epidermal Growth Factor Receptor (EGFR) : It inhibits autophosphorylation, leading to reduced proliferation in cancer cell lines that overexpress this receptor.
  • Human Epidermal Growth Factor Receptor 2 (HER2) : Certain derivatives have demonstrated dual inhibition of both EGFR and HER2, inducing apoptosis in cancer cells .

Research indicates that compounds derived from 4-AQC exhibit significant antitumor activity in xenograft models of breast cancer, correlating with their ability to inhibit HER2 signaling pathways .

Infectious Diseases

Recent studies have identified derivatives of this compound as potent inhibitors of Cyclin G Associated Kinase (GAK), which plays a crucial role in viral and bacterial entry into host cells. These compounds exhibit nanomolar activity and high selectivity against other kinases, suggesting potential applications in the prevention and treatment of infectious diseases .

Drug Development

Due to its kinase inhibitory properties, 4-AQC is being explored as a lead compound for developing new therapeutics targeting various diseases where kinase signaling pathways are dysregulated. The compound's structural features allow for modifications that can enhance its pharmacological properties and selectivity against specific kinases .

Case Studies and Research Findings

Numerous studies highlight the efficacy of 4-AQC in preclinical models:

  • In Vitro Studies : Research has shown that it effectively inhibits EGFR autophosphorylation, leading to reduced proliferation in relevant cancer cell lines .
  • Animal Models : In vivo studies demonstrate significant antitumor activity against xenograft models, correlating with inhibition of key signaling pathways associated with tumor growth .

Mechanism of Action

The mechanism by which 4-(phenylamino)quinoline-3-carbonitrile exerts its effects involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenyl)amino-6,7-dimethoxy-3-quinolinecarbonitrile
  • 4-(2,4-Dichloro-5-methoxyphenyl)amino-3-quinolinecarbonitrile
  • 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles

Uniqueness: 4-(Phenylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 4-position and the cyano group at the 3-position enhances its ability to inhibit kinases effectively, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Anilinoquinoline-3-carbonitrile (4-AQC) is a synthetic compound known for its significant biological activity, particularly in the field of oncology. This compound exhibits potent inhibitory effects on various protein kinases, making it a promising candidate for cancer therapy. This article explores the biological activity of 4-AQC, focusing on its mechanisms of action, structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

4-AQC is characterized by a quinoline core substituted with an aniline group at the fourth position and a cyano group at the third position. The presence of the cyano group enhances its reactivity, allowing for various modifications that can improve its pharmacological properties. The unique arrangement of functional groups enables 4-AQC to interact with multiple biological targets, particularly those involved in cancer progression.

The primary mechanism through which 4-AQC exerts its biological activity is through the inhibition of protein kinases, notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in regulating cell proliferation and survival pathways in cancer cells.

Inhibition of EGFR and HER2 Kinases

Studies have demonstrated that 4-AQC and its derivatives can effectively inhibit EGFR kinase with activities comparable to established inhibitors like gefitinib and erlotinib. Notably, certain derivatives have shown dual inhibition of both EGFR and HER2, leading to apoptosis in various cancer cell lines. This dual action enhances their potential as anticancer agents.

Structure-Activity Relationships (SAR)

Research into the SAR of 4-AQC has revealed that modifications at specific positions on the quinoline ring can significantly influence its inhibitory potency and selectivity. For example:

CompoundCore StructureKey ActivityUnique Features
This compoundQuinolineInhibits EGFRCyano group enhances reactivity
4-AnilinoquinazolineQuinazolineComparable kinase inhibitionDifferent nitrogen positioning
6,7-Dialkoxyquinoline-3-carbonitrileQuinolineKinase inhibitionIncreased solubility due to alkoxy groups
Thieno[2,3-d]pyrimidine derivativesPyrimidineDual EGFR/HER2 inhibitionDistinct thieno ring structure

These findings indicate that strategic modifications can yield compounds with enhanced biological activity and improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-AQC has been achieved through various methods, including:

  • Condensation Reactions : Combining 3,4-dialkoxyanilines with ethyl cyanoacetate followed by thermal cyclization.
  • Acylation Reactions : Utilizing unsaturated acid chlorides or mixed anhydrides to produce derivatives with enhanced properties.

These synthetic routes allow for the generation of diverse derivatives that retain or improve upon the biological activity of the parent compound.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4-AQC in preclinical models:

  • In Vitro Studies : Research has shown that 4-AQC can inhibit the autophosphorylation of EGFR, leading to reduced proliferation in cancer cell lines overexpressing this receptor .
  • Animal Models : In vivo studies demonstrated that compounds derived from 4-AQC exhibit significant antitumor activity against xenograft models of breast cancer, correlating with their ability to inhibit HER2 signaling pathways .

Properties

CAS No.

681215-57-6

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

4-anilinoquinoline-3-carbonitrile

InChI

InChI=1S/C16H11N3/c17-10-12-11-18-15-9-5-4-8-14(15)16(12)19-13-6-2-1-3-7-13/h1-9,11H,(H,18,19)

InChI Key

IYLIRRZCLARWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.